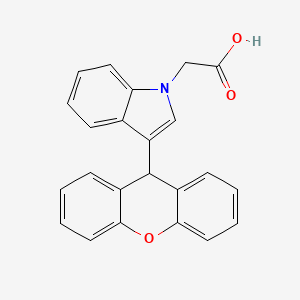
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- is a synthetic compound that combines the structural features of indole and xanthene Indole derivatives are known for their significant biological activities, while xanthene derivatives are widely used in various applications, including dyes and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with indole and xanthene derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions using a suitable solvent such as 1-propanol.
Cyclization: The cyclization reaction proceeds to form the desired indole-xanthene compound with a yield of approximately 40-50%.
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be investigated for similar activities.
Industry: The xanthene moiety makes it useful in the development of dyes and fluorescent markers.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors due to the presence of the indole ring, which is known to bind to multiple biological targets.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- can be compared with other similar compounds:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activities.
Xanthene derivatives: Used in dyes and pharmaceuticals, but lacking the indole moiety.
Other Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-butyric acid have different functional groups and applications.
The uniqueness of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- lies in its combination of indole and xanthene structures, providing a versatile platform for various scientific and industrial applications.
Properties
CAS No. |
53924-18-8 |
|---|---|
Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[3-(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H17NO3/c25-22(26)14-24-13-18(15-7-1-4-10-19(15)24)23-16-8-2-5-11-20(16)27-21-12-6-3-9-17(21)23/h1-13,23H,14H2,(H,25,26) |
InChI Key |
ULQLJGAKYMDNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


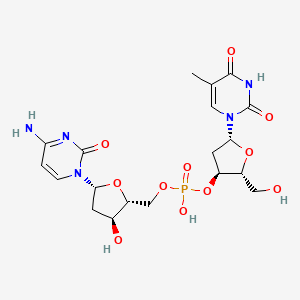
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

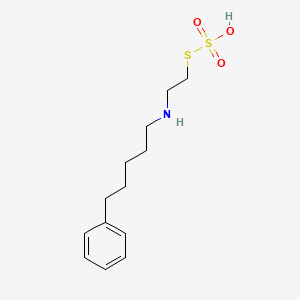
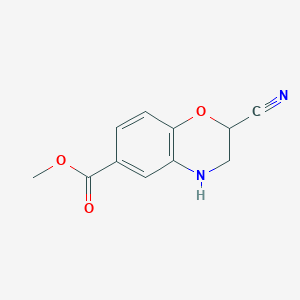
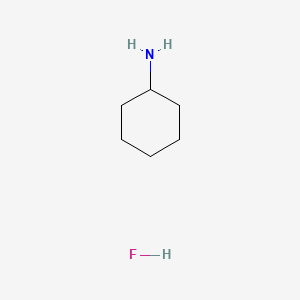
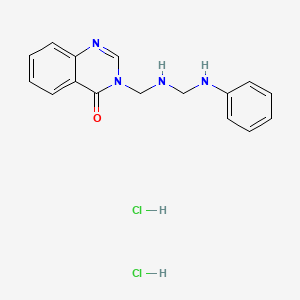
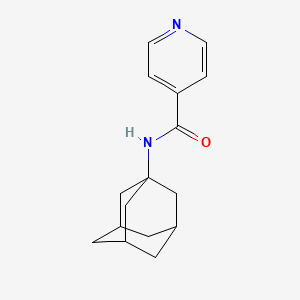
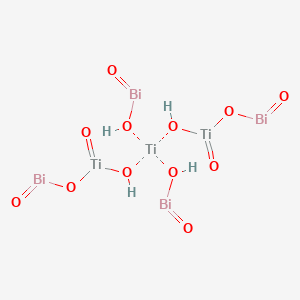
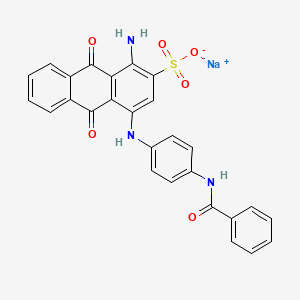
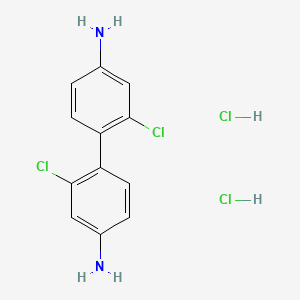
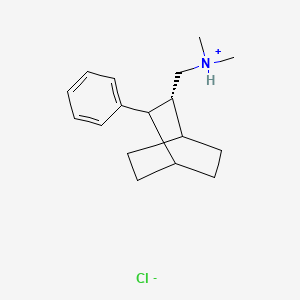

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
